N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide
Description
N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide is a benzamide derivative characterized by a 3,4-difluorobenzamide core substituted with a dimethylcarbamoyl-methylphenyl group. The dimethylcarbamoyl moiety may enhance solubility or modulate target-binding interactions compared to simpler benzamide derivatives .
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-21(2)16(22)9-11-3-6-13(7-4-11)20-17(23)12-5-8-14(18)15(19)10-12/h3-8,10H,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSKBAVUFVCKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide, also known as F5097-0565, is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood.
Mode of Action
F5097-0565 acts as an antagonist to the MCHR1 receptor. By binding to this receptor, it prevents the action of the natural ligand, thereby inhibiting the downstream effects mediated by MCHR1.
Biochemical Pathways
The antagonistic action of F5097-0565 on the MCHR1 receptor affects several biochemical pathways. These pathways are primarily involved in the regulation of food intake and mood. .
Biological Activity
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dimethylcarbamoyl group linked to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. This unique structure contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibited the proliferation of cancer cell lines, including SW480 and HCT116. The IC50 values were reported at approximately 2 μM and 0.12 μM, respectively .
- Xenograft Studies : In vivo studies using xenografted mice showed reduced tumor growth and downregulation of proliferation markers such as Ki67 .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties:
- Cytokine Modulation : Research indicates that it may reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation in various models.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide | One fluorine atom | Moderate anticancer activity |
| N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-fluorobenzamide | Two fluorine atoms | Enhanced enzyme inhibition |
The presence of two fluorine atoms in this compound appears to enhance its stability and interaction with biological targets compared to its analogs.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound significantly inhibited β-catenin-dependent transcription in colorectal cancer models. The binding affinity was consistent with a hotspot binding region identified in previous research .
- In Vivo Efficacy : A separate investigation into its efficacy in vivo showed promising results in reducing tumor size in mouse models while also demonstrating favorable pharmacokinetic properties.
Comparison with Similar Compounds
Structural Motifs and Substitution Patterns
The 3,4-difluorobenzamide scaffold is a common feature among several pesticidal and therapeutic agents. Key structural variations include:
Key Observations :
- Fluorine Positioning : The 3,4-difluoro configuration in the target compound may alter electronic properties compared to 2,6-difluoro analogs, affecting binding to biological targets .
- Substituent Diversity : The dimethylcarbamoyl group in the target compound introduces a polar, electron-donating group, contrasting with chlorophenyl or trifluoromethyl groups in pesticidal analogs, which are electron-withdrawing .
Pharmacokinetic and Toxicological Profiles
- Lipophilicity: The trifluoromethyl and chlorophenyl groups in flufenoxuron enhance lipid solubility, favoring cuticular penetration in insects.
- Metabolism : Thiazole and thiadiazole rings in analogs undergo oxidative metabolism, whereas the dimethylcarbamoyl group may undergo hydrolysis, influencing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
